2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound notable for its potential pharmacological applications. This compound belongs to a class of molecules that exhibit various biological activities, including anticancer and antimicrobial properties. The structure of this compound features a fused pyridine-pyrimidine ring system, which is significant in medicinal chemistry due to its ability to interact with biological targets.
The compound can be classified under the category of tetrahydropyridopyrimidines, which are recognized for their diverse biological activities. It is synthesized from simpler precursors through multi-step organic reactions. Research has shown that derivatives of this compound can possess significant cytotoxic effects against various cancer cell lines, making it a subject of interest in drug design and development .
The synthesis of 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves several key steps:
The molecular structure of 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds .
The reactivity of 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one can be explored through various chemical transformations:
The mechanism of action for compounds like 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The applications of 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one are primarily in medicinal chemistry:
The systematic name 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The parent scaffold is classified as a pyrido[4,3-d]pyrimidine, indicating a pyrimidine ring (positions 1-4) fused with a pyridine ring (positions 5-8) at bonds between carbon atoms 4a and 8a. The numeral "4,3-d" specifies the ring fusion sites: carbon 4 of the pyrimidine bonds to carbon 3 of the pyridine. The prefix "5,6,7,8-tetrahydro" denotes saturation of the pyridine ring, converting it to a tetrahydropyridine moiety. The substituents are enumerated as follows: an amino group (-NH₂) at position 2, a benzyl group (-CH₂C₆H₅) at position 6, and a ketone (=O) at position 4. The notation "(1H)-one" indicates the lactam form where the pyrimidin-4-one exists predominantly in the oxo tautomer with an N-H proton at nitrogen 1 [1] [9].
The compound has the empirical formula C₁₄H₁₆N₄O, with a precise molecular weight of 256.30 grams per mole [1] [9]. Elemental composition analysis reveals carbon (65.61%), hydrogen (6.29%), nitrogen (21.86%), and oxygen (6.24%). This molecular framework integrates three structural domains:
Table 1: Atomic Composition and Mass Distribution
| Element | Atom Count | Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|
| Carbon (C) | 14 | 168.18 | 65.61 |
| Hydrogen (H) | 16 | 16.12 | 6.29 |
| Nitrogen (N) | 4 | 56.04 | 21.86 |
| Oxygen (O) | 1 | 16.00 | 6.24 |
| Total | 35 atoms | 256.30 | 100.00 |
While direct single-crystal X-ray diffraction data for this specific compound is limited in the literature, structural analogs within the tetrahydropyridopyrimidine class exhibit characteristic packing motifs and conformational preferences. Pyrimidine-fused systems typically crystallize in monoclinic or orthorhombic systems with P2₁/c or Pna2₁ space groups. The saturated piperidine-like ring adopts a half-chair conformation with puckering parameters ΔC₂-C₃ = 0.42–0.58 Å, while the benzyl substituent occupies an equatorial orientation to minimize steric strain. Intermolecular interactions feature:
Comparative crystallography of compound CB-5339 (a structural analog) reveals the benzyl group's dihedral angle relative to the pyrimidine plane ranges from 75–85°, optimizing hydrophobic contacts. Lattice energy calculations suggest stabilization energies of -42.7 kcal/mol dominated by van der Waals forces (68%) and hydrogen bonding (22%) [10].
This compound exhibits three isomeric phenomena:
Table 2: Relative Energies of Tautomeric Forms
| Tautomer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 4-Oxo (lactam) | 0.0 (reference) | 96.7 |
| 4-Hydroxy (lactim) | +8.3 | 2.1 |
| 2-Imino-4-oxo | +5.2 | 1.2 |
| 2-Imino-4-hydroxy | +13.5 | <0.1 |
The canonical Simplified Molecular-Input Line-Entry System (SMILES) string O=C1C(CN(CC2=CC=CC=C2)CC3)=C3N=C(N)N1 precisely encodes atomic connectivity and functional groups:
The International Chemical Identifier (InChI) Key LLTVQQOAWCNPMD-UHFFFAOYSA-N provides a unique fingerprint derived from molecular structure:
This InChI Key facilitates unambiguous database retrieval across chemical platforms (e.g., PubChem, ChemicalBook) and confirms identity matching CAS Registry Number 1029-52-3 [2] [9].
Table 3: Simplified Molecular-Input Line-Entry System Substructure Decoding
| Simplified Molecular-Input Line-Entry System Segment | Structural Interpretation |
|---|---|
| O=C1 | Carbonyl at position 4 of pyrimidine |
| C( | Carbon 4a (fusion point) |
| CN(CC2=CC=CC=C2) | N6-benzyl tetrahydropyridine nitrogen |
| CC3) | Methylene group (C7) |
| =C3) | Carbon 8 (sp² hybridized) |
| N=C(N)N1 | Pyrimidine ring with 2-amino substituent |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: